4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-3-6-15(9-12(11)2)17-21-22-18(24-17)20-16(23)14-7-4-13(10-19)5-8-14/h3-9H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQGDJCSEIYGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization with Cyanogen Bromide
A conventional approach involves cyclization of 3,4-dimethylbenzoic acid hydrazide using cyanogen bromide (CNBr) as the cyclizing agent:
- Hydrazide Formation :
$$ \text{3,4-Dimethylbenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{3,4-Dimethylbenzoic acid hydrazide} $$
Reaction conditions: Reflux in ethanol, 6–8 hours, yielding ~85–90% hydrazide.
- Oxadiazole Cyclization :
$$ \text{3,4-Dimethylbenzoic acid hydrazide} + \text{CNBr} \rightarrow \text{5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine} $$
Conditions: Anhydrous dichloromethane, 0–5°C, 12-hour stirring.
Mechanism : Nucleophilic attack of the hydrazide’s amino group on CNBr forms a thiourea intermediate, followed by cyclodehydration to yield the oxadiazole ring.
Microwave-Assisted Green Synthesis
Alternative methods leverage microwave irradiation to accelerate cyclization:
- Amidoxime Intermediate :
$$ \text{3,4-Dimethylbenzonitrile} + \text{Hydroxylamine hydrochloride} \rightarrow \text{3,4-Dimethylbenzamidoxime} $$
Conditions: Ethanol/water (1:1), 70°C, 2 hours.
- Cyclization with Glacial Acetic Acid :
The amidoxime is irradiated (210 W, 10–15 minutes) with glacial acetic acid, inducing cyclization to the oxadiazole.
Yield : ~78–82%, with reduced reaction time compared to conventional heating.
Amidation with 4-Cyanobenzoic Acid
Acid Chloride Route
The oxadiazole amine is coupled with 4-cyanobenzoyl chloride under Schotten-Baumann conditions:
- Acid Chloride Synthesis :
$$ \text{4-Cyanobenzoic acid} + \text{Thionyl chloride (SOCl}_2\text{)} \rightarrow \text{4-Cyanobenzoyl chloride} $$
Conditions: Reflux in anhydrous toluene, 4 hours, ~95% conversion.
- Amide Bond Formation :
$$ \text{5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine} + \text{4-Cyanobenzoyl chloride} \rightarrow \text{Target Compound} $$
Conditions: Dichloromethane, triethylamine (base), 0°C to room temperature, 8 hours.
Yield : ~70–75% after column chromatography (silica gel, ethyl acetate/hexane).
Coupling Reagent-Mediated Synthesis
Modern approaches employ carbodiimide reagents (e.g., EDCI/HOBt) for direct amidation:
- Activation of 4-cyanobenzoic acid with EDCI/HOBt in dry DMF.
- Reaction with oxadiazole amine at room temperature for 12 hours.
Yield : ~80–85%, with fewer side products compared to acid chloride method.
Optimization and Green Chemistry Considerations
Solvent-Free Microwave Cyclization
Adib et al. demonstrated solvent-free oxadiazole synthesis under microwave irradiation:
Grinding Mechanochemistry
Kumar and Makrandi reported oxadiazole synthesis via grinding:
- Hydrazide and aldehyde derivatives are ground with iodine, yielding oxadiazoles in 5–10 minutes.
- Applied to the target compound, this method could reduce solvent waste and energy consumption.
Characterization and Analytical Data
Key spectroscopic data for the target compound:
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 2H, Ar–H), 7.98 (d, J = 8.4 Hz, 2H, Ar–H), 7.65 (s, 1H, oxadiazole–H), 7.45–7.30 (m, 3H, 3,4-dimethylphenyl–H), 2.35 (s, 6H, –CH₃).
- ¹³C-NMR (100 MHz, DMSO-d₆): δ 167.2 (C=O), 162.1 (oxadiazole C-2), 140.5–118.2 (aromatic carbons), 117.8 (–CN), 21.4 and 19.8 (–CH₃).
- HRMS (ESI) : m/z calculated for C₁₉H₁₅N₃O₂ [M+H]⁺: 326.1234, found: 326.1238.
Challenges and Industrial Scalability
- Cyanogen Bromide Handling : Toxicity and volatility of CNBr necessitate strict safety protocols.
- Microwave Batch Limitations : Scalability of microwave methods requires continuous-flow reactors for industrial production.
- Purification : Column chromatography remains a bottleneck; recrystallization (ethanol/water) offers a greener alternative.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical data of the target compound with analogs from the literature:
Key Observations :
- Molecular Weight : The target compound (306.32 g/mol) is lighter than LMM5/11 (~486 g/mol) and D29 (453 g/mol), suggesting better bioavailability.
- Substituent Effects: The cyano group in the target compound contrasts with sulfamoyl (LMM5/11) or methyl (2r) groups, likely enhancing dipole interactions in target binding .
- Melting Points: Compounds with halogen substituents (e.g., chloro in ) exhibit higher melting points (~160–180°C) due to stronger intermolecular forces, whereas the target’s cyano group may lower its melting point relative to sulfamoyl analogs .
Antifungal Activity:
- LMM5 and LMM11 () inhibit Candida albicans via thioredoxin reductase (Trr1) inhibition, with MIC values <50 μg/mL. The sulfamoyl group in these compounds likely interacts with the enzyme’s active site .
- Target Compound: While antifungal data are unavailable, the cyano group may enhance binding to Trr1 through polar interactions, as seen in other nitrile-containing inhibitors .
Enzyme Inhibition:
- Compound D29 () showed activity against alanine dehydrogenase (AlaDH), with the dimethoxyphenyl group contributing to π-π stacking in the active site. The target’s dimethylphenyl group may mimic this interaction .
- Compound 4 () demonstrated nanomolar inhibition of sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. The dimethylphenyl and cyano groups in the target could similarly stabilize heme iron interactions .
Biological Activity
4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with various pharmacological properties, including anticancer and antimicrobial activities.
The compound's molecular formula is , and it features a cyano group, an oxadiazole ring, and a dimethyl-substituted phenyl group. This structural configuration contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The oxadiazole moiety can facilitate binding to biological targets, leading to modulation of various signaling pathways. This interaction often results in the inhibition of key enzymes involved in cancer cell proliferation and survival.
Biological Activity Overview
Recent studies have highlighted the compound's potential in several areas:
- Anticancer Activity : In vitro studies have demonstrated that compounds containing the oxadiazole structure exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values in the micromolar range against leukemia and breast cancer cell lines .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Preliminary results suggest that it may possess activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus, although specific data on this compound's effectiveness is limited .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
